

# Application Notes and Protocols: Ligand Substitution Reactions of Hexacarbonyltungsten ( $\text{W(CO)}_6$ )

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Hexacarbonyltungsten

Cat. No.: B083919

[Get Quote](#)

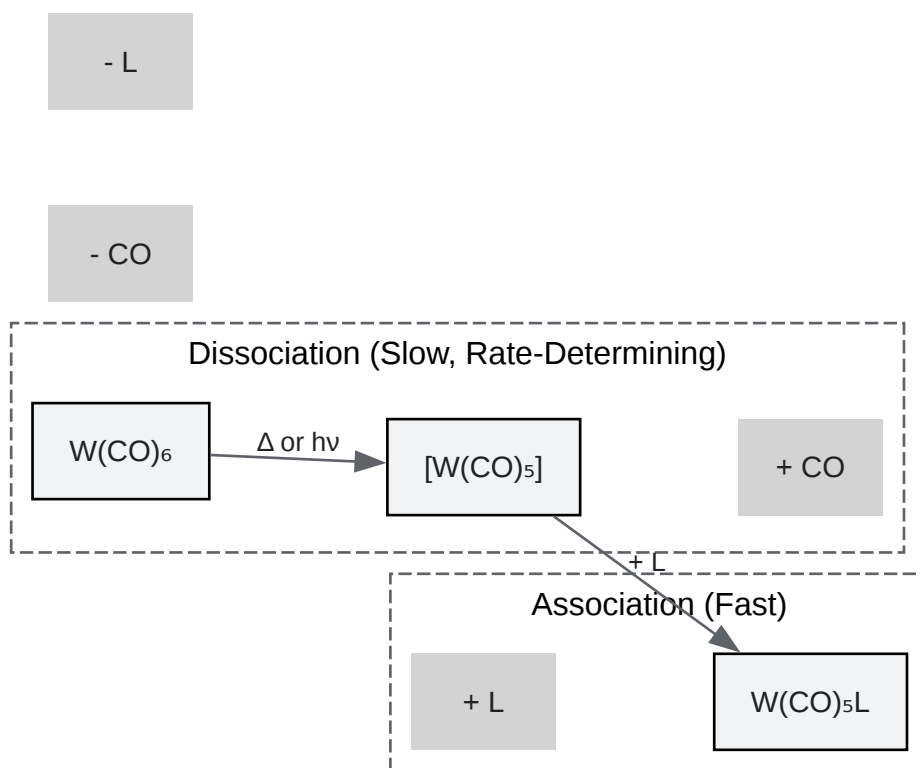
Audience: Researchers, scientists, and drug development professionals.

**Introduction** Hexacarbonyltungsten,  $\text{W(CO)}_6$ , is a colorless, air-stable, and volatile organometallic compound where a central tungsten atom in the zero oxidation state is coordinated to six carbon monoxide (CO) ligands in an octahedral geometry.<sup>[1][2]</sup> It serves as a vital precursor in organometallic chemistry and materials science, primarily due to the ability of its CO ligands to be replaced by a wide variety of other ligands.<sup>[2][3]</sup> These ligand substitution reactions are fundamental for synthesizing new tungsten complexes with tailored electronic and steric properties. All reactions involving  $\text{W(CO)}_6$  begin with the displacement of one or more CO ligands, a process that can be initiated either thermally or photochemically.<sup>[2]</sup> The resulting substituted complexes have diverse applications, including as catalysts for reactions like alkene metathesis, precursors for Chemical Vapor Deposition (CVD) of tungsten films, and as reagents in fine organic synthesis.<sup>[1][2][4]</sup>

## Mechanisms of Ligand Substitution

The substitution of CO ligands in hexacarbonyltungsten predominantly proceeds through a dissociative ( $\text{S}_{\text{N}}1$ -type) mechanism. This pathway involves an initial, rate-determining step where a W-CO bond is broken to form a coordinatively unsaturated, five-coordinate intermediate,  $[\text{W(CO)}_5]$ . This highly reactive species is then rapidly trapped by an incoming ligand (L) to form the final product,  $\text{W(CO)}_5\text{L}$ .<sup>[5][6]</sup>

The initial energy required to dissociate a CO ligand can be supplied by heat (thermal substitution) or by ultraviolet (UV) irradiation (photochemical substitution).



[Click to download full resolution via product page](#)

Caption: General dissociative mechanism for ligand substitution in  $W(CO)_6$ .

## Experimental Protocols

Caution: **Hexacarbonyltungsten** is a source of carbon monoxide, a toxic gas. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).<sup>[2]</sup>

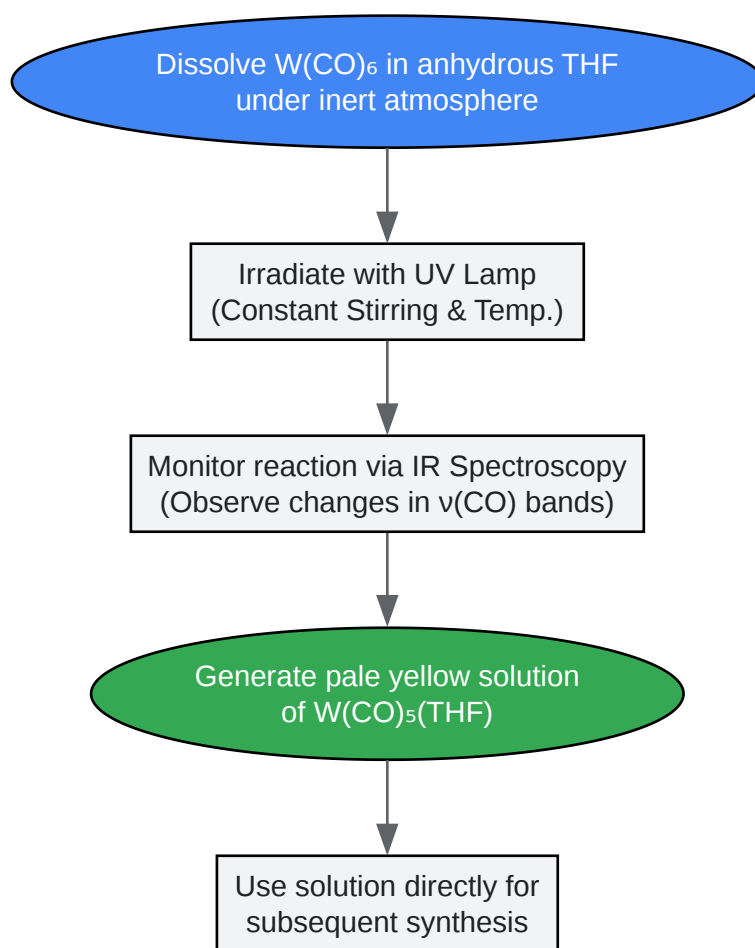
### Protocol 1: Photochemical Synthesis of Pentacarbonyl(tetrahydrofuran)tungsten(0), $W(CO)_5(THF)$

This protocol describes the synthesis of a key intermediate where one CO ligand is replaced by the weakly coordinating solvent, tetrahydrofuran (THF). The labile THF ligand can be easily

displaced, making  $\text{W(CO)}_5(\text{THF})$  a highly useful precursor for synthesizing other monosubstituted tungsten carbonyl complexes.<sup>[7]</sup>

#### Methodology:

- In a Schlenk flask equipped with a magnetic stir bar, dissolve **Hexacarbonyltungsten** ( $\text{W(CO)}_6$ ) in anhydrous, deoxygenated THF (approx. 0.01 M solution).
- Seal the flask and place it in a water bath to maintain a constant temperature (e.g., 20-25 °C).
- Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) with constant stirring. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the single  $\nu(\text{CO})$  band of  $\text{W(CO)}_6$  and the appearance of new bands for  $\text{W(CO)}_5(\text{THF})$ .
- The reaction is typically complete within a few hours. The resulting pale yellow solution of  $\text{W(CO)}_5(\text{THF})$  is highly air-sensitive and is generally used immediately in subsequent reactions without isolation.<sup>[7][8]</sup>



[Click to download full resolution via product page](#)

Caption: Workflow for the photochemical synthesis of  $W(CO)_5(THF)$ .

## Protocol 2: Synthesis of Pentacarbonyl(triphenylphosphine)tungsten(0), $W(CO)_5(PPh_3)$

This protocol utilizes the  $W(CO)_5(THF)$  intermediate to synthesize a stable, monosubstituted phosphine complex.

Methodology:

- Prepare a solution of  $W(CO)_5(THF)$  as described in Protocol 1.

- In a separate Schlenk flask, prepare a solution of triphenylphosphine ( $\text{PPh}_3$ ) (1 equivalent) in a small amount of anhydrous THF.
- Add the  $\text{PPh}_3$  solution dropwise to the stirred  $\text{W(CO)}_5(\text{THF})$  solution at room temperature.
- Allow the reaction mixture to stir for 1-2 hours.
- Remove the THF solvent under vacuum to yield a solid residue.
- The residue can be purified by recrystallization from a solvent mixture like hexane/dichloromethane to afford the product as a white, crystalline solid.<sup>[8]</sup>

### Protocol 3: Thermal Synthesis of cis-Tetracarbonylbis(triphenylphosphine oxide)tungsten(0), $\text{cis-W(CO)}_4(\text{TPPO})_2$

Thermal substitution often requires higher temperatures and can lead to the displacement of more than one CO ligand, especially with an excess of the incoming ligand.

Methodology:

- Combine  $\text{W(CO)}_6$  and triphenylphosphine oxide (TPPO) (10 equivalents) in a round-bottom flask containing toluene.<sup>[9]</sup>
- Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for approximately 1 hour.<sup>[9]</sup>
- Upon cooling, add more toluene, which may cause a yellow precipitate to form.<sup>[9]</sup>
- Gently heat the mixture to redissolve the precipitate.<sup>[9]</sup>
- Allow the solution to cool slowly to room temperature, then place it in a refrigerator ( $\sim 4^\circ\text{C}$ ) to facilitate crystallization.
- Yellow crystals of  $\text{cis-W(CO)}_4(\text{TPPO})_2$  will form over approximately 12 hours.<sup>[9]</sup>
- Isolate the crystals by filtration, wash with cold hexane, and dry under vacuum.

## Quantitative Data Summary

Infrared (IR) spectroscopy is a powerful tool for characterizing metal carbonyl complexes. The stretching frequency of the C-O bond ( $\nu(\text{CO})$ ) is sensitive to the electronic environment of the metal center. Stronger  $\pi$ -accepting ligands or a more positive charge on the metal lead to higher  $\nu(\text{CO})$  frequencies, while stronger  $\sigma$ -donating ligands increase electron density on the metal, enhance back-bonding to the CO ligands, and thus lower the  $\nu(\text{CO})$  frequencies.[\[10\]](#)[\[11\]](#)

Table 1: Characteristic IR  $\nu(\text{CO})$  Stretching Frequencies for Selected Tungsten Carbonyl Complexes.

| Compound                                       | Point Group     | Solvent                  | $\nu(\text{CO})$ bands ( $\text{cm}^{-1}$ ) | Citation(s)          |
|--|-----------------|--------------------------|---|----------------------|
| $\text{W}(\text{CO})_6$                        | $\text{O}_h$    | $\text{CH}_2\text{Cl}_2$ | 1977  | <a href="#">[10]</a> |
| $\text{W}(\text{CO})_5(\text{THF})$            | $\text{C}_{4v}$ | THF                      | 2077 (w), 1934 (s), 1912 (ms)               | <a href="#">[7]</a>  |
| $\text{W}(\text{CO})_5(\text{PPh}_3)$          | $\text{C}_{4v}$ | $\text{CH}_2\text{Cl}_2$ | 2074, 1944                                  | <a href="#">[8]</a>  |
| $\text{W}(\text{CO})_5(\text{CS})$             | $\text{C}_{4v}$ | $\text{CCl}_4$           | 2085, 1979                                  | <a href="#">[12]</a> |
| $\text{W}(\text{CO})_5(\text{CH}_3\text{CN})$  | $\text{C}_{4v}$ | $\text{CH}_3\text{CN}$   | 2083, 1947                                  | <a href="#">[13]</a> |
| cis-<br>$\text{W}(\text{CO})_4(\text{dppe})^*$ | $\text{C}_{2v}$ | THF                      | 2017, 1914, 1903, 1878                      | N/A                  |

\*dppe = 1,2-Bis(diphenylphosphino)ethane. Data for illustrative purposes.

Table 2: Summary of Reaction Conditions and Yields for Protocols.

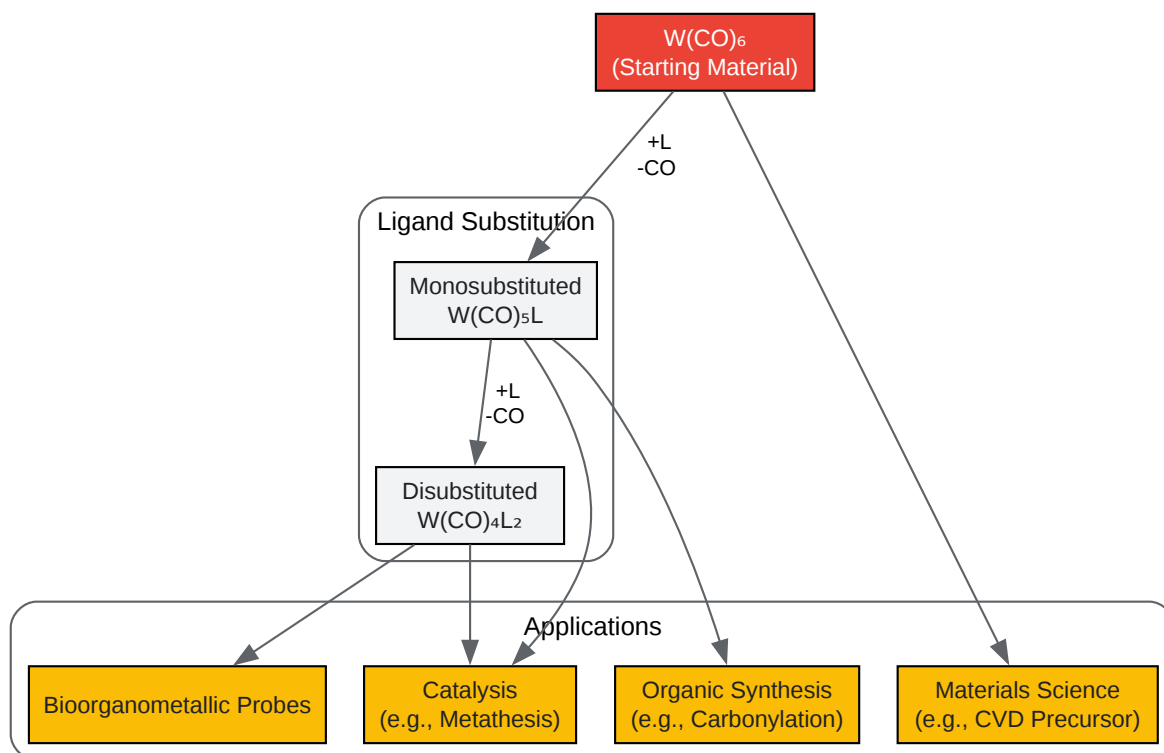
| Protocol | Reaction Type | Key Reagents             | Conditions                     | Typical Yield      | Citation(s) |
|----------|---------------|--------------------------|--------------------------------|--------------------|-------------|
| 1        | Photochemical | $W(CO)_6$ , THF          | UV irradiation, RT, inert atm. | N/A (used in situ) | [7][8]      |
| 2        | Substitution  | $W(CO)_5(THF)$ , $PPh_3$ | RT, 1-2 h, inert atm.          | >70%               | [8]         |
| 3        | Thermal       | $W(CO)_6$ , TPPO         | Toluene, reflux, ~1 h          | Not specified      | [9]         |

## Applications in Research and Development

Ligand-substituted tungsten carbonyl complexes are versatile tools with broad applications.

- **Homogeneous Catalysis:** Tungsten complexes are used as precursors for catalysts in various organic transformations, most notably alkene metathesis.[1][2]
- **Materials Science:**  $W(CO)_6$  is an ideal precursor for preparing thin tungsten films and nanoparticles via techniques like Chemical Vapor Deposition (CVD) and electron beam-induced deposition, owing to its volatility and clean decomposition.[4][14]
- **Organic Synthesis:** These complexes can promote a variety of reactions, including desulfurization of organosulfur compounds, aldol-type condensations, and carbonylation reactions to form ureas and hydantoins.[2][3]
- **Bioorganometallic Chemistry:** The  $W(CO)_3$  core can be attached to biomolecules, serving as a spectroscopic probe (e.g., for IR or radiolabeling studies) due to the strong IR absorption of the CO ligands.

The general synthetic pathway from  $W(CO)_6$  to diverse applications is summarized below.



[Click to download full resolution via product page](#)

Caption: Synthetic pathways from  $W(CO)_6$  to various applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]



- 4. Tungsten hexacarbonyl | Tungsten Carbonyl |  $W(CO)_6$  – Ereztech [ereztech.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pentacarbonyl(tetrahydrofuran)tungsten - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Ligand Substitution Reactions of Hexacarbonyltungsten ( $W(CO)_6$ )]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083919#ligand-substitution-reactions-of-hexacarbonyltungsten]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)